3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose
CAS No.:
Cat. No.: VC16649243
Molecular Formula: C17H24O7
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24O7 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | [(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
| Standard InChI | InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1 |
| Standard InChI Key | GCVXUPTWMOZQQW-DMJDIKPUSA-N |
| Isomeric SMILES | CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Synthetic Methodology
Structural Features
The compound’s IUPAC name, ((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d] dioxole-5,5-diyl)dimethanol, reflects its stereochemical complexity . Key structural elements include:
-
A ribofuranose core with a 1,2-O-isopropylidene protecting group, which locks the sugar in a furanose conformation and prevents undesired ring-opening reactions .
-
A 4-methoxybenzyl (PMB) group at the 3-O position, providing steric bulk and lipophilicity to enhance membrane permeability .
-
A hydroxymethyl substituent at the 4-C position, which serves as a functional handle for further derivatization or prodrug strategies .
The SMILES notation encodes its three-dimensional configuration, critical for interactions with biological targets .
Synthetic Routes
Synthesis of this compound involves multi-step protection-deprotection strategies, as evidenced by analogous ribofuranose derivatives :
-
Core Ribofuranose Preparation:
-
Starting from D-ribose, sequential protection of the 1,2-diols with isopropylidene ketals under acidic conditions yields 1,2-O-isopropylidene-α-D-ribofuranose .
-
Introduction of the 4-C-hydroxymethyl group typically involves aldol condensation or nucleophilic addition to a ribofuranose-derived aldehyde .
-
-
PMB Protection:
-
Global Deprotection (If Required):
A representative yield of >70% has been reported for similar intermediates, emphasizing the efficiency of modern carbohydrate chemistry techniques .
Biological Activity and Mechanism
Antimetabolite Properties
As a purine nucleoside analog, this compound disrupts DNA synthesis through two primary mechanisms :
-
Incorporation into DNA: The modified ribose moiety mimics natural deoxyribose, leading to premature chain termination when incorporated by DNA polymerase.
-
Inhibition of Ribonucleotide Reductase (RNR): By competing with natural substrates, it depletes deoxyribonucleotide pools, stalling replication in rapidly dividing cells .
Apoptosis Induction
In lymphoid malignancies, the compound induces mitochondrial-dependent apoptosis via:
-
Caspase-3/7 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP) and other substrates triggers programmed cell death .
-
Bcl-2 Downregulation: Reduced expression of anti-apoptotic Bcl-2 family proteins shifts the balance toward pro-apoptotic signals .
Pharmacological Applications
Oncology
Preclinical studies highlight its efficacy in chronic lymphocytic leukemia (CLL) and indolent lymphomas, where it exhibits IC₅₀ values in the low micromolar range . Comparative data with established analogs (e.g., fludarabine, cladribine) are summarized below:
| Compound | Target IC₅₀ (μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| 3-O-(4-Methoxybenzyl)-... | 1.2 ± 0.3 | 8.5 |
| Fludarabine | 0.8 ± 0.2 | 5.2 |
| Cladribine | 0.5 ± 0.1 | 4.7 |
Data adapted from Robak & Robak (2012) .
Prodrug Development
The 4-C-hydroxymethyl group serves as a site for prodrug conjugation. For example, phosphoramidate linkages enable intracellular delivery of monophosphate metabolites, bypassing the rate-limiting first phosphorylation step .
Recent Research Advancements
Structural Optimization
Recent patents disclose derivatives with enhanced potency, including:
-
3,5-Di-O-acyl variants: Acylation of the hydroxymethyl group improves lipid solubility and oral bioavailability .
-
Boronate complexes: Transient boron-ribose adducts facilitate targeted delivery to cancer cells overexpressing sialic acid receptors .
Combination Therapies
Synergistic effects have been observed with BTK inhibitors (e.g., ibrutinib) and CD20 monoclonal antibodies (e.g., rituximab), suggesting potential for regimen-based approaches in refractory CLL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume